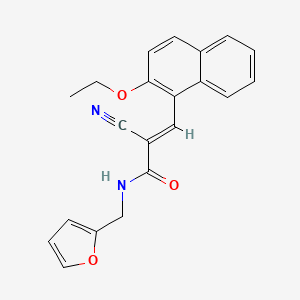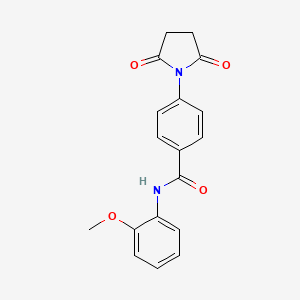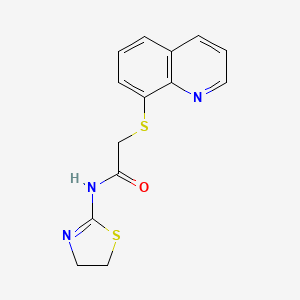
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide, also known as DFPM or Ro 25-6981, is a selective antagonist of the NMDA receptor subtype NR2B. It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to reduce the symptoms of schizophrenia in animal models.
作用机制
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is a selective antagonist of the NMDA receptor subtype NR2B. It binds to the NR2B subunit of the NMDA receptor and blocks its activity. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NR2B subunit, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has a high affinity for the NR2B subunit of the NMDA receptor, which makes it a selective antagonist. This selectivity reduces the risk of side effects associated with non-selective NMDA receptor antagonists.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in learning and memory. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, which makes it a potential therapeutic agent for these disorders. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise for its synthesis. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is also a potent antagonist of the NMDA receptor, which makes it potentially toxic at high doses.
未来方向
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several potential future directions for research. It could be further studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide could also be used as a tool for studying the role of the NR2B subunit of the NMDA receptor in learning and memory. Future research could also focus on developing new compounds that are more selective and less toxic than N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-fluorobenzylpiperazine. The second step involves the reaction of 4-fluorobenzylpiperazine with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine with cyanamide to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
属性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZKZZERDEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)



![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)



![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
